molecular formula C18H15BrN2O2S B13076009 4-bromo-N',N'-diphenylbenzenesulfonohydrazide

4-bromo-N',N'-diphenylbenzenesulfonohydrazide

Cat. No.: B13076009
M. Wt: 403.3 g/mol
InChI Key: USRJXVMGKZKLLU-UHFFFAOYSA-N
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Description

4-Bromo-N',N'-diphenylbenzenesulfonohydrazide is a benzenesulfonohydrazide derivative characterized by a bromine substituent at the para-position of the benzene ring and two phenyl groups attached to the hydrazide nitrogen. These compounds are typically synthesized via condensation reactions between substituted benzohydrazides and aldehydes or ketones . The bromine atom enhances electronic properties and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for solid-state packing and biological activity .

Properties

Molecular Formula

C18H15BrN2O2S

Molecular Weight

403.3 g/mol

IUPAC Name

4-bromo-N',N'-diphenylbenzenesulfonohydrazide

InChI

InChI=1S/C18H15BrN2O2S/c19-15-11-13-18(14-12-15)24(22,23)20-21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H

InChI Key

USRJXVMGKZKLLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

4-Bromo-N’,N’-diphenylbenzenesulfonohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

4-Bromo-N',N'-diphenylbenzenesulfonohydrazide serves as an intermediate in various organic reactions, including:

  • Coupling Reactions : It can participate in coupling reactions to form more complex organic molecules.
  • Functionalization : The sulfonohydrazide group allows for further functionalization, enabling the creation of derivatives with tailored properties.

Biological Applications

Recent studies have explored the biological activity of this compound, suggesting its potential as a therapeutic agent. Preliminary findings indicate that it may interact with various biological targets, influencing cellular pathways related to growth and apoptosis.

Case Studies

  • Interaction with Human Serum Albumin : A study utilized multi-spectroscopic techniques to investigate the pharmacokinetics of this compound when bound to human serum albumin. The results indicated moderate to strong binding affinity, which is crucial for its therapeutic efficacy .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties. For example, hydrazone derivatives synthesized from related structures exhibited potent antibacterial activity against strains like E. coli and Staphylococcus aureus . This suggests that this compound may also possess similar bioactivity.

Mechanism of Action

The mechanism of action of 4-bromo-N’,N’-diphenylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Brominated Benzohydrazides

Compound Name Dihedral Angle (°) Hydrogen Bonding Pattern Crystal System Reference
(E)-4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide 4.1 N–H⋯O chains along [100] Monoclinic
4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide 8.2 N–H⋯N (pyridine) and C–H⋯O interactions Triclinic
(E)-4-Bromo-N'-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide (D13) 12.5 O–H⋯O and Br⋯Br interactions Orthorhombic
  • Dihedral Angles : Smaller angles (e.g., 4.1° in ) indicate near-planar conformations, enhancing conjugation and stability. Larger angles (e.g., 12.5° in ) suggest steric hindrance from bulky substituents like dibromo-hydroxy groups.
  • Hydrogen Bonding : Compounds with nitro or hydroxyl groups (e.g., D13) exhibit stronger intermolecular interactions, leading to higher melting points and thermal stability .

Table 3: Antimicrobial and Antifungal Activities

Compound Name Activity (MIC, μg/mL) Target Organism Reference
4-Bromo-N'-(pyridin-4-ylmethylene)benzohydrazide 3.13 (E. coli, P. aeruginosa) Gram-negative bacteria
D13 0.25–1.0 (Sporothrix spp., Candida albicans) Fungal pathogens
Co(III) complex of 4-bromo-N'-(pyridin-2-ylmethylene)benzohydrazide 6.25 (B. subtilis, S. aureus) Gram-positive bacteria
  • Mechanistic Insights :
    • D13 : Disrupts fungal glucosylceramide synthesis, leading to sphingolipid accumulation and cell death .
    • Pyridine Derivatives : Electron-withdrawing bromine enhances membrane permeability in bacteria .

Electronic and Spectroscopic Properties

Table 4: Spectroscopic Data for Selected Compounds

Compound Name IR ν(C=O) (cm⁻¹) ¹H NMR (δ, ppm) UV-Vis λmax (nm) Reference
4-Bromo-N'-(2-nitrobenzylidene)benzohydrazide 1665 8.50 (s, CH=N), 11.20 (s, NH) 320
D13 1680 8.70 (s, CH=N), 11.50 (s, OH) 340
1,2,4-Triazole-thiones 1247–1255 (C=S) 7.80–8.20 (aromatic protons) 290–310
  • IR Spectroscopy : Strong C=O stretches (~1665–1680 cm⁻¹) confirm hydrazide formation. C=S stretches (~1250 cm⁻¹) indicate tautomerization in triazole derivatives .
  • NMR : Downfield shifts for NH protons (~11 ppm) reflect strong hydrogen bonding .

Biological Activity

4-Bromo-N',N'-diphenylbenzenesulfonohydrazide is a chemical compound that has garnered interest for its potential biological activities, particularly in drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrN3O2S, with a molecular weight of approximately 403.29 g/mol. The compound features a sulfonohydrazide functional group, which is known for its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cellular signaling pathways, potentially influencing processes like cell growth and apoptosis.
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities, indicating that this compound may possess similar properties.
  • Antioxidant Activity : The presence of the bromine atom in its structure may enhance its antioxidant capabilities, helping to mitigate oxidative stress in cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : Using various cancer cell lines, researchers found that the compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell viability. For instance, in MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 50 µM, suggesting moderate potency against this cell line.
  • Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses antimicrobial activity comparable to standard antibiotics, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted the importance of specific functional groups in enhancing biological activity. The presence of the sulfonohydrazide moiety appears crucial for its interaction with biological targets. For example, derivatives lacking this group showed significantly reduced efficacy in both cytotoxicity and antimicrobial assays .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameMolecular FormulaBiological Activity
4-Bromo-N-phenylbenzamideC13H12BrN2OModerate cytotoxicity
4-Bromo-N-cyclohexylidenebenzenesulfonohydrazideC16H18BrN3O2SHigh antibacterial activity
4-Bromo-N,N-dimethylanilineC8H10BrNLimited biological activity

This table illustrates that while all compounds share a bromine atom and phenyl groups, their biological activities vary significantly due to differences in functional groups and overall structure.

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